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molecular formula C13H10N2O8 B8385136 1-(4-Nitro-1,3-dioxoisoindolin-2-yl)propane-1,3-dicarboxylic acid

1-(4-Nitro-1,3-dioxoisoindolin-2-yl)propane-1,3-dicarboxylic acid

Cat. No. B8385136
M. Wt: 322.23 g/mol
InChI Key: WHGCSJYLVKPHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380239B1

Procedure details

To a stirred solution of glutamic acid (10 mmol) and sodium carbonate (10.5 mmol) in water (50 mL) is added ethyl 4-nitro-1,3-dioxoisoindoline-2-carboxylate (10 mmol). The resulting mixture is stirred for 3 hours. The mixture is filtered. The filtrate is then acidified to pH 1 with 4 N hydrochloric acid to afford the 1-(4-nitro-1,3-dioxoisoindolin-2-yl)propane-1,3-dicarboxylic acid.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10.5 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].C(=O)([O-])[O-].[Na+].[Na+].[N+:17]([C:20]1[CH:28]=[CH:27][CH:26]=[C:25]2[C:21]=1[C:22](=[O:35])N(C(OCC)=O)[C:24]2=[O:29])([O-:19])=[O:18]>O>[N+:17]([C:20]1[CH:28]=[CH:27][CH:26]=[C:25]2[C:21]=1[C:22](=[O:35])[N:1]([CH:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][C:5]([OH:7])=[O:6])[C:24]2=[O:29])([O-:19])=[O:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
N[C@@H](CCC(=O)O)C(=O)O
Name
Quantity
10.5 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(N(C(C2=CC=C1)=O)C(=O)OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(N(C(C2=CC=C1)=O)C(CCC(=O)O)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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